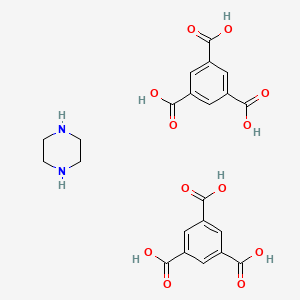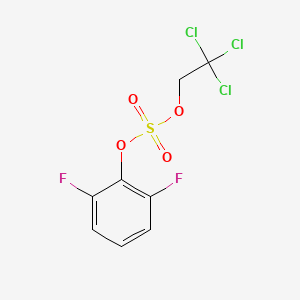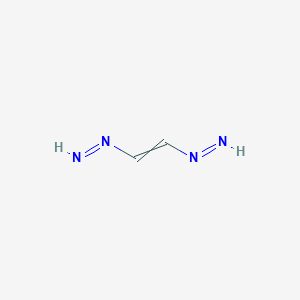
1,1'-(Ethene-1,2-diyl)bis(diazene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)bis(diazene) is an organic compound characterized by the presence of two diazene groups connected by an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Ethene-1,2-diyl)bis(diazene) can be synthesized through a series of chemical reactions involving readily available starting materials. One common method involves the reaction of ethene with diazene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(Ethene-1,2-diyl)bis(diazene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethene-1,2-diyl)bis(diazene) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1,1’-(Ethene-1,2-diyl)bis(diazene) into different reduced forms.
Substitution: The diazene groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)bis(diazene) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of high-energy-density materials and other industrial applications.
Mechanism of Action
The mechanism by which 1,1’-(Ethene-1,2-diyl)bis(diazene) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s diazene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. These interactions can result in changes to the structure and function of the target molecules, ultimately influencing the compound’s overall effects.
Comparison with Similar Compounds
- 1,2-Di(1H-tetrazol-5-yl)ethane
- 1,2-Di(1H-tetrazol-5-yl)ethene
- 5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
Uniqueness: 1,1’-(Ethene-1,2-diyl)bis(diazene) is unique due to its specific structural arrangement and the presence of two diazene groups connected by an ethene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
142108-88-1 |
|---|---|
Molecular Formula |
C2H4N4 |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
2-diazenylethenyldiazene |
InChI |
InChI=1S/C2H4N4/c3-5-1-2-6-4/h1-4H |
InChI Key |
RSHCGYOQXBKYSC-UHFFFAOYSA-N |
Canonical SMILES |
C(=CN=N)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
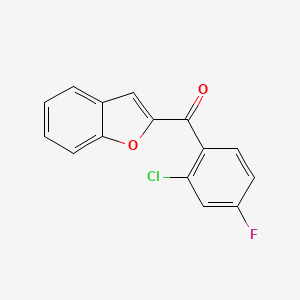

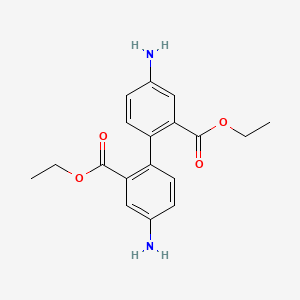
![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)


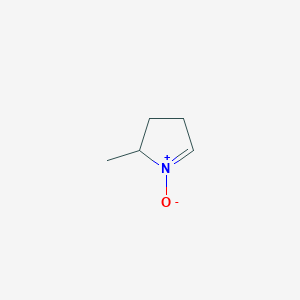
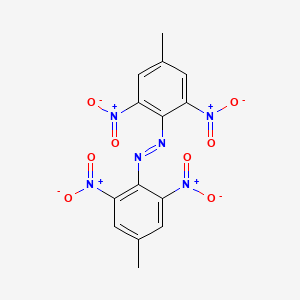
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
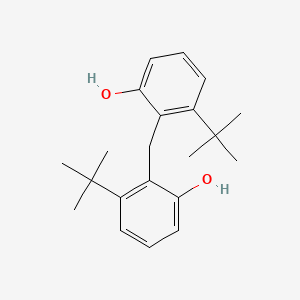
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
